molecular formula C7H9F3O2 B14856144 Methyl 2-(trifluoromethyl)cyclobutanecarboxylate

Methyl 2-(trifluoromethyl)cyclobutanecarboxylate

Cat. No.: B14856144
M. Wt: 182.14 g/mol
InChI Key: IVJSRDJVARZABR-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)cyclobutanecarboxylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutanecarboxylate ester. This compound is notable for its unique structural features, which include a four-membered cyclobutane ring and a trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(trifluoromethyl)cyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of trifluoromethylated precursors in a cyclization reaction facilitated by catalysts such as palladium or nickel. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, acids, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(trifluoromethyl)cyclobutanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)cyclobutanecarboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects.

Comparison with Similar Compounds

    Trifluoromethylcyclobutane: Similar in structure but lacks the ester group.

    Methyl 2-(difluoromethyl)cyclobutanecarboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.

    Cyclobutanecarboxylate Esters: Various esters with different substituents on the cyclobutane ring.

Uniqueness: Methyl 2-(trifluoromethyl)cyclobutanecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and reactivity, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H9F3O2/c1-12-6(11)4-2-3-5(4)7(8,9)10/h4-5H,2-3H2,1H3

InChI Key

IVJSRDJVARZABR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC1C(F)(F)F

Origin of Product

United States

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